1-Methyl-2,3-dihydro-1h-indol-5-ol

Description

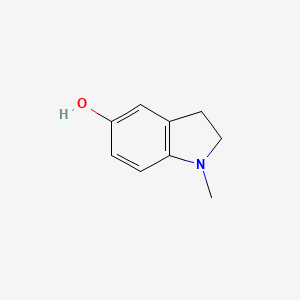

1-Methyl-2,3-dihydro-1H-indol-5-ol is a heterocyclic organic compound characterized by a partially saturated indole ring system. Its core structure consists of a bicyclic framework with a five-membered dihydroindole ring fused to a benzene ring. The methyl group at the 1-position and the hydroxyl group at the 5-position confer distinct physicochemical and biological properties.

- Molecular Formula: C₉H₁₁NO

- Molecular Weight: 149.19 g/mol (free base)

- CAS Number: 134328-27-1 (hydrobromide salt)

- Key Identifiers:

- PubChem CID: 86812442 (hydrobromide salt)

- IUPAC Name: 1-methyl-2,3-dihydroindol-5-ol

The compound’s reduced indole ring (2,3-dihydro structure) enhances its stability compared to fully aromatic indoles, while the hydroxyl group enables hydrogen bonding, influencing solubility and reactivity .

Properties

IUPAC Name |

1-methyl-2,3-dihydroindol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-10-5-4-7-6-8(11)2-3-9(7)10/h2-3,6,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCFSMCRQIAWTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Methyl-2,3-dihydro-1h-indol-5-ol can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, using catalysts and controlled environments .

Chemical Reactions Analysis

1-Methyl-2,3-dihydro-1h-indol-5-ol undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Methyl-2,3-dihydro-1h-indol-5-ol has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: Indole derivatives are studied for their roles in cell signaling and as potential therapeutic agents.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-2,3-dihydro-1h-indol-5-ol involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-Methyl-2,3-dihydro-1H-indol-5-ol are best understood through comparison with analogous indole derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Differentiators :

Positional isomerism: 3-Methyl-1H-indol-5-ol (methyl on the aromatic ring) exhibits distinct electronic effects compared to the 1-methyl substitution in the target compound, altering reactivity in electrophilic substitution reactions .

Pharmacological Relevance: this compound derivatives are critical in quinolone antibiotics (e.g., Garenoxacin Mesylate), where the dihydroindole moiety improves target binding to DNA gyrase . In contrast, 3-Methyl-1H-indol-5-ol is primarily used in dye synthesis due to its electron-rich aromatic system .

Solubility and Stability :

- The dihydroindole ring in the target compound reduces ring strain compared to fully saturated indolines, while the hydroxyl group enables salt formation (e.g., hydrobromide salt) for enhanced aqueous solubility .

Biological Activity

1-Methyl-2,3-dihydro-1H-indol-5-ol, a derivative of indole, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

- Chemical Formula : C₉H₁₂BrNO

- Molecular Weight : 230.10 g/mol

- Structure : Characterized by a dihydroindole structure with a saturated five-membered ring fused to a six-membered aromatic ring, enhancing its solubility and biological activity.

The compound's mechanism of action involves its interaction with specific molecular targets, particularly through the indole ring structure that allows binding to various receptors. This binding modulates numerous biological processes, including cell signaling pathways crucial for therapeutic effects.

Biological Activities

This compound exhibits several notable biological activities:

Anticancer Activity

Research indicates significant anticancer properties across various cancer cell lines. The compound has been shown to induce apoptosis and inhibit cell proliferation.

Case Study Example :

In vitro studies on human cancer cell lines demonstrated the following IC50 values:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | <10 | Induction of apoptosis |

| HepG2 | <15 | Cell cycle arrest at G2/M phase |

| HCT116 | <20 | Topoisomerase II inhibition |

These findings suggest potent anticancer effects, particularly against breast and liver cancer cell lines.

Antiviral Activity

The compound also shows promise as an antiviral agent. Its mechanism involves interference with viral replication processes.

Case Study Example :

In studies evaluating antiviral efficacy against influenza viruses, this compound demonstrated the ability to reduce viral load significantly in infected cells.

| Antiviral Target | Mechanism of Action |

|---|---|

| Influenza Virus | Inhibition of viral replication |

| Other Viral Pathogens | Modulation of host immune response |

This positions the compound as a candidate for further research in antiviral pharmacology .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various pathogens. Preliminary studies indicate effectiveness against both bacterial and fungal strains.

Case Study Example :

In vitro tests revealed the following minimum inhibitory concentrations (MIC):

| Pathogen | MIC (μg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15 | Bactericidal |

| Escherichia coli | 20 | Bacteriostatic |

| Candida albicans | 12 | Fungicidal |

These results highlight the compound's potential as a broad-spectrum antimicrobial agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.